1,3-Diazabicyclo[2.2.2]octane
Description
Historical Perspectives and Nomenclature Evolution
The journey of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the annals of chemistry began over a century ago, where it was initially known by the name "quinolidine". acs.org A significant milestone in its history was the synthesis by Otto Hromatka and Eva Engel at the University of Vienna in 1943. They successfully prepared DABCO through the cyclization of the dihydrobromide or dihydrochloride (B599025) salts of 1-(2-bromoethyl)piperazine (B3268691) and 1-(2-chloroethyl)piperazine (B3192190), respectively. acs.org
Over the years, the compound has been referred to by several names. While its systematic IUPAC name is 1,4-Diazabicyclo[2.2.2]octane, it is widely recognized by the acronym DABCO. nih.gov Another common name is triethylenediamine (TEDA), which is frequently used in commercial and industrial contexts, particularly in the production of polyurethanes. wikipedia.orggoogle.com The evolution of its nomenclature reflects its journey from a laboratory curiosity to a widely used and indispensable chemical.
Fundamental Reactivity Principles: Basicity and Nucleophilicity of the Amine Centers
The chemical behavior of DABCO is dominated by the two tertiary amine centers integrated into its unique bicyclic framework. This structure results in unhindered nitrogen atoms with readily available lone pairs of electrons, making DABCO a potent nucleophile and a moderately strong base. wikipedia.orgacs.org
The basicity of DABCO is a critical aspect of its reactivity. The pKa of its conjugate acid is approximately 8.8 in water. wikipedia.orgontosight.ai This positions it as a useful base for a variety of organic transformations. Interestingly, the basicity of DABCO is sensitive to the solvent environment. While its basicity remains relatively unchanged between water and dimethyl sulfoxide (B87167) (DMSO), this is in contrast to other amines like 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge"), whose basicity is dramatically reduced in DMSO. cdnsciencepub.comcdnsciencepub.com This consistent basicity across different solvents adds to its versatility as a catalyst. cdnsciencepub.com
Beyond its role as a base, DABCO is an excellent nucleophile. wikipedia.orgresearchgate.net The accessibility of the nitrogen lone pairs allows it to readily attack electrophilic centers. This nucleophilic character is central to its function in a wide array of reactions, including the renowned Morita-Baylis-Hillman reaction, where it acts as the initial nucleophilic catalyst. synarchive.commdpi.com Furthermore, DABCO can participate in nucleophilic ring-opening reactions, for instance, after being alkylated to form quaternary ammonium (B1175870) salts. rsc.org This dual reactivity, acting as both a base and a nucleophile, is a key reason for its widespread utility in organic synthesis. rsc.org
Table 1: Physicochemical Properties of 1,4-Diazabicyclo[2.2.2]octane
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₂N₂ |
| Molar Mass | 112.176 g·mol⁻¹ wikipedia.org |
| Appearance | White crystalline powder wikipedia.org |
| Melting Point | 156 to 160 °C wikipedia.org |
| Boiling Point | 174 °C wikipedia.org |
| Solubility in Water | Soluble, hygroscopic wikipedia.org |
| pKa (conjugate acid) | 8.8 (in water) wikipedia.org |
Scope and Significance in Contemporary Chemical Science
The significance of DABCO in modern chemistry is vast and multifaceted, extending from its role as a catalyst in seminal organic reactions to its application in materials science and beyond. ontosight.ai It is recognized as an inexpensive, non-toxic, and environmentally friendly organocatalyst, often leading to excellent yields and high selectivity in chemical transformations. rsc.orgeurekaselect.com
One of its most celebrated applications is as a catalyst in the Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene to produce a highly functionalized allylic alcohol. synarchive.commdpi.com DABCO's nucleophilic nature is key to initiating the reaction cascade. mdpi.com Beyond the classic MBH reaction, DABCO has been employed in aza-MBH reactions and in annulation reactions of MBH carbonates. mdpi.comrsc.org
DABCO's utility extends to a wide range of other transformations, including:
Polymer Chemistry: It is a crucial catalyst in the production of polyurethanes, accelerating the reaction between isocyanates and polyols. wikipedia.orggoogle.com It has also been used to create reversible crosslinkers in dynamic polymer networks. rsc.org
Ring-Opening Reactions: It efficiently catalyzes the ring-opening of strained rings like epoxides and aziridines with various nucleophiles. eurekaselect.com
Cycloaddition and Multicomponent Reactions: DABCO promotes various cycloaddition and multicomponent reactions, enabling the efficient construction of complex cyclic and heterocyclic molecules. researchgate.neteurekaselect.com
Other Catalytic Applications: Its applications also include Sonogashira and Stille cross-coupling reactions, Knoevenagel condensations, and the synthesis of various heterocyclic systems like quinazolines and chromenes. researchgate.neteurekaselect.comunigoa.ac.in
Furthermore, DABCO serves as a quencher of singlet oxygen, which makes it valuable in fluorescence microscopy to protect fluorescent dyes from photobleaching. wikipedia.org It can also form crystalline adducts with molecules like hydrogen peroxide and sulfur dioxide, highlighting its Lewis basicity. acs.org The continuous discovery of new applications for DABCO underscores its enduring importance as a versatile and indispensable tool in the chemical sciences. rsc.orgbohrium.com
Table 2: Selected Catalytic Applications of 1,4-Diazabicyclo[2.2.2]octane
| Reaction Type | Role of DABCO | Significance |
|---|---|---|
| Morita-Baylis-Hillman Reaction | Nucleophilic Catalyst | Forms highly functionalized allylic alcohols. synarchive.commdpi.com |
| Polyurethane Formation | Base Catalyst | Accelerates polymerization of isocyanates and polyols. wikipedia.orggoogle.com |
| Ring-Opening of Epoxides/Aziridines | Catalyst | Provides efficient access to β-amino alcohols and other derivatives. eurekaselect.com |
| Cycloaddition Reactions | Catalyst | Facilitates the synthesis of complex cyclic structures. researchgate.neteurekaselect.com |
| Fluorescence Microscopy | Singlet Oxygen Quencher | Protects fluorescent dyes from degradation. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
280-48-8 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-6(1)7-5-8/h6-7H,1-5H2 |
InChI Key |
KQDQZEZWWRPNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1NC2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,4 Diazabicyclo 2.2.2 Octane
Classical Preparative Routes and Historical Syntheses
1,4-Diazabicyclo[2.2.2]octane, commonly known by its acronym DABCO or as triethylenediamine (TEDA), has been a known chemical entity for over a century, initially referred to as quinolidine. acs.org Its unique cage-like structure, featuring two sterically unhindered tertiary amine groups at the bridgehead positions, has long been of interest to chemists.
A pivotal moment in the history of DABCO synthesis occurred in 1943 at the University of Vienna, where Otto Hromatka and Eva Engel developed a definitive synthetic route. acs.org Their classical approach involved the intramolecular cyclization of N-substituted piperazine (B1678402) derivatives. Specifically, they utilized the dihydrobromide salt of 1-(2-bromoethyl)piperazine (B3268691) or the dihydrochloride (B599025) salt of 1-(2-chloroethyl)piperazine (B3192190) to construct the bicyclic framework of DABCO. acs.org This method laid the groundwork for subsequent synthetic explorations and remains a cornerstone in the historical context of this compound's preparation.
Modern and Green Synthesis Approaches
In response to the growing demand for environmentally benign chemical processes, modern synthetic strategies for DABCO have increasingly focused on catalytic efficiency, waste reduction, and the use of sustainable materials.
Catalytic Thermolysis Advancements
The primary commercial production of DABCO has shifted towards catalytic thermolysis of readily available starting materials. acs.org This process typically involves the gas-phase reaction of compounds with the general structure H₂NCH₂CH₂X, where X can be a hydroxyl (-OH), amino (-NH₂), or a substituted amino (-NHR) group, in the presence of zeolitic catalysts. wikipedia.org
A representative example is the conversion of ethanolamine, which undergoes a catalytic cyclization at elevated temperatures to yield DABCO, ammonia, and water as the main products. wikipedia.org The idealized chemical equation for this transformation is: 3 H₂NCH₂CH₂OH → N(CH₂)₃N + NH₃ + 3 H₂O wikipedia.org
Similarly, ethylenediamine (B42938) can be used as a starting material for the catalytic thermolysis process to produce DABCO. acs.org These methods are favored for their atom economy and the use of relatively inexpensive starting materials.
Table 1: Catalytic Thermolysis Methods for DABCO Synthesis
| Starting Material | Catalyst | Key Conditions | Ref |
|---|---|---|---|
| Ethylenediamine | Zeolitic | Gas-phase, high temperature | acs.org |
| Ethanolamine | Zeolitic | Gas-phase, high temperature | wikipedia.org |
Synthesis in Ionic Liquids and Deep Eutectic Solvents
The use of ionic liquids (ILs) and deep eutectic solvents (DESs) as reaction media represents a significant advancement in green chemistry, and their application in synthesis involving DABCO is a growing area of interest. jchemlett.comresearchgate.netnih.gov DABCO-based ionic liquids are recognized for their favorable properties, including low volatility, high thermal stability, and non-flammability, which contribute to safer and more environmentally friendly processes. jchemlett.com
Syntheses conducted in these media can lead to energy savings and a reduction in hazardous chemical waste. jchemlett.com For instance, DABCO-based GUMBOS (a group of uniform materials based on organic salts), which are solid ionic materials at room temperature, have been synthesized from naturally derived terpenes like (-)-menthol or (-)-borneol (B1667373) and chloroacetic acid, followed by a reaction with DABCO. researchgate.netias.ac.in
Deep eutectic solvents, which are mixtures of solid compounds that form a liquid at a significantly lower temperature than their individual melting points, also offer a green alternative to conventional organic solvents. researchgate.netnih.gov The development of DABCO-based ILs and the utilization of DESs are paving the way for more sustainable synthetic protocols. jchemlett.comresearchgate.net
Heterogeneous Catalytic Production Methods
Heterogeneous catalysis is a cornerstone of modern, sustainable chemical production, offering advantages such as catalyst recyclability and simplified product purification. In the context of DABCO synthesis, several heterogeneous catalytic methods have been developed.
One notable approach involves the use of zeolite catalysts for the gas-phase conversion of piperazine to DABCO at temperatures ranging from 250 to 550 °C. google.comgoogle.com This method allows for the direct synthesis of DABCO from a cyclic precursor.
Furthermore, supported DABCO catalysts have been designed to facilitate various organic transformations. A polystyrene-supported DABCO ionic liquid has been shown to be an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyrans in aqueous media. bohrium.com Another example is silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO), which serves as a reusable heterogeneous catalyst for the preparation of 4H-benzo[b]pyran derivatives. eurjchem.com
Table 2: Examples of Heterogeneous Catalysts in DABCO-related Syntheses
| Catalyst | Application | Advantages | Ref |
|---|---|---|---|
| Zeolites | Synthesis of DABCO from piperazine | High selectivity at elevated temperatures | google.comgoogle.com |
| Polystyrene-supported DABCO IL | Synthesis of 2-amino-4H-pyrans | Recyclable, efficient in aqueous media | bohrium.com |
Synthesis of Functionalized and Chiral 1,4-Diazabicyclo[2.2.2]octane Derivatives
The rigid, bicyclic structure of DABCO makes it an attractive scaffold for the design of functionalized and chiral molecules, which have found applications as catalysts and ligands in asymmetric synthesis. acs.org
Strategies for Stereoselective Synthesis of Substituted Derivatives
The development of stereoselective methods to access substituted DABCO derivatives is crucial for their application in asymmetric catalysis. A common strategy involves the cyclization of substituted piperazines. For example, racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives have been synthesized from readily accessible piperazines in moderate yields (50-64%) through a cyclization reaction using ethylene (B1197577) bromide, triethylamine, and potassium iodide at 80 °C. acs.orgnih.govacs.orgkisti.re.krresearchgate.net
To obtain enantiomerically enriched or pure derivatives, a resolution method employing commercially available optically active acids can be utilized. acs.orgnih.govacs.org This approach has successfully yielded DABCO derivatives with high enantiomeric excess (up to 99% ee). acs.orgnih.govacs.org
An alternative strategy involves starting from enantiopure precursors. For instance, the cyclization of enantiopure camphanyldiamine derivatives under mild conditions has been shown to produce the corresponding enantiopure DABCO derivatives in high yields (72-86%). acs.orgnih.govacs.org These chiral DABCO derivatives are valuable as ligands and catalysts in a variety of asymmetric reactions, including asymmetric electrophilic fluorocyclization. acs.org
Table 3: Stereoselective Synthesis of Substituted DABCO Derivatives
| Starting Material | Reagents | Product | Yield | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Racemic 2,3-diarylpiperazines | Ethylene bromide, triethylamine, KI | Racemic 2,3-diaryl-DABCO derivatives | 50-64% | N/A | acs.orgnih.govacs.org |
| Enantiomerically enriched 2,3-diarylpiperazines (via resolution) | Ethylene bromide, triethylamine, KI | Enantiomerically enriched 2,3-diaryl-DABCO derivatives | 51-64% | Up to 99% | acs.orgnih.govacs.org |
Derivatization via N-Alkylation and Quaternization for Novel Reagents and Intermediates
The unique cage-like structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) features two highly nucleophilic bridgehead nitrogen atoms, making it an exceptional platform for derivatization through N-alkylation and quaternization. acs.org These processes lead to the formation of a diverse range of mono- and dicationic salts, which serve as valuable reagents, intermediates, and functional materials in various chemical applications.
The reactivity of the two tertiary amine sites in DABCO can be differentiated. The initial alkylation of one nitrogen atom allows for selective subsequent reactions at the second site, enabling the controlled synthesis of asymmetrically substituted derivatives. The choice of solvent and the nature of the electrophilic reagent are crucial in controlling the extent of alkylation. For instance, using ethyl acetate (B1210297) as a solvent facilitates the precipitation of the monoalkylated product, thereby preventing extensive dialkylation.
Synthesis of Quaternary Ammonium (B1175870) Salts as Ionic Liquids and Deep Eutectic Solvents
A significant application of DABCO derivatization is the synthesis of ionic liquids (ILs) and deep eutectic solvents (DESs). N-alkylation of DABCO with various alkyl halides (e.g., those with C₂, C₅, and C₇ chains) produces N-alkylated quaternary ammonium salts. acs.orgnih.govnih.gov These salts, which are essentially ionic liquids, can then be mixed with hydrogen bond donors (HBDs), such as polyethylene (B3416737) glycols (PEGs) of varying molar masses, to form novel DESs. acs.orgnih.gov
These DABCO-PEG-based DESs have demonstrated utility as environmentally benign reaction media that can also act as catalysts. acs.org They have been successfully employed in organic syntheses, including the Fischer indole (B1671886) synthesis and [2+3] nitrile-azide "click" reactions for forming 1H-tetrazoles. acs.orgnih.gov The use of PEGs as the HBD component offers a nonvolatile and safer alternative to traditional alcohol-based systems. acs.org
Quaternized DABCO Salts as Intermediates for Piperazine Derivatives
Quaternized DABCO salts are effective intermediates in the synthesis of complex heterocyclic structures. Specifically, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, formed by the mono-alkylation of DABCO, can undergo nucleophilic ring-opening reactions. rsc.org When these salts are reacted with nucleophiles like phenols at high temperatures in solvents such as polyethylene glycol (PEG) or diglyme, they yield 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. rsc.org This methodology provides a direct route to functionalized piperazines from primary alcohols or alkyl halides, using DABCO as a key structural precursor. rsc.org
Novel Reagents and Functional Materials
The quaternization of DABCO is a powerful strategy for creating novel reagents and advanced materials with tailored properties.
Cationic Lipids and Antimicrobial Agents: Selective alkylation of DABCO has been used to construct di- and tetracationic lipid species. These polyammonium salts are of interest for their potential as antimicrobial agents. Similarly, mono- and dicationic surfactants derived from quaternized DABCO have been evaluated for their aggregation properties and antimicrobial activity, showing potential as non-toxic delivery systems for hydrophobic drugs. nih.gov
Anion Exchange Membranes (AEMs): Quaternized DABCO has been incorporated into polymer structures to create high-performance AEMs for fuel cells. researchgate.net In one approach, poly(vinylbenzyl chloride) is crosslinked with polybenzimidazole and then quaternized with DABCO. researchgate.net The resulting membrane shows high hydroxide (B78521) conductivity, excellent dimensional stability, and superior chemical stability because only one nitrogen atom in the DABCO molecule is quaternized, creating a stable ionic conductive group. researchgate.net
Catalysis: While DABCO itself is a well-known catalyst, its quaternized derivatives also serve as catalysts. researchgate.netgoogle.com For example, silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO), a quaternized form, has been used to catalyze three-component reactions for synthesizing 4H-benzo[b]pyran derivatives. nih.gov
Table 1: Examples of N-Alkylated and Quaternized DABCO Derivatives and Their Applications
| Derivative Type | Synthetic Approach | Reagent/Intermediate | Application | Source(s) |
| Mono- and Di-alkylated Salts | N-alkylation with alkyl halides (C₂, C₅, C₇) | 1,4-Dialkyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium salts | Formation of Deep Eutectic Solvents (DESs) for green synthesis | acs.org, nih.gov, nih.gov |
| Mono-quaternary Salts | Mono-alkylation of DABCO | 1-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts | Intermediates for the synthesis of functionalized piperazines via ring-opening | rsc.org |
| Di- and Tetracationic Salts | Selective, sequential N-alkylation | Polyammonium salts based on DABCO core | Cationic lipids, antimicrobial agents | |
| Mono- and Dicationic Surfactants | Quaternization of DABCO | Quaternised DABCO derivatives | Antimicrobial agents, drug delivery systems | nih.gov |
| Polymer-bound Quaternary Salts | Quaternization of a polymer backbone with DABCO | Polybenzimidazole-crosslinked poly(vinylbenzyl chloride) with quaternary DABCO groups | Anion Exchange Membranes (AEMs) for fuel cells | researchgate.net |
1,4 Diazabicyclo 2.2.2 Octane As an Organocatalyst in Organic Transformations
Mechanistic Principles of 1,4-Diazabicyclo[2.2.2]octane Organocatalysis
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a bicyclic tertiary amine that has garnered significant attention as a versatile and efficient organocatalyst in a myriad of organic transformations. ingentaconnect.comresearchgate.netresearchgate.net Its cage-like structure and the steric accessibility of its nitrogen lone pairs underpin its utility as both a potent nucleophile and a moderately strong Brønsted base. researchgate.neteurekaselect.comresearchgate.net These electronic and structural features allow it to participate in diverse catalytic cycles, facilitating bond formations through various activation modes. ingentaconnect.comresearchgate.net
Nucleophilic Catalysis Pathways
In many of its catalytic applications, DABCO functions as a nucleophilic catalyst. The catalytic cycle is typically initiated by the nucleophilic attack of a DABCO nitrogen atom on an electrophilic substrate. researchgate.netpearson.com This initial step forms a reactive, positively charged intermediate.
A prime example of this pathway is observed in the Morita-Baylis-Hillman (MBH) reaction. Here, DABCO adds to an activated alkene (e.g., an α,β-unsaturated carbonyl compound) in a Michael-type addition. This forms a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, attacking an electrophile such as an aldehyde. A subsequent proton transfer and elimination of the DABCO catalyst regenerate the catalyst and yield the final functionalized product. researchgate.netnih.gov
DABCO's role as a nucleophile is also evident in its ability to catalyze the formation of various heterocyclic compounds and to act as a useful building block for 1,4-disubstituted piperazines. eurekaselect.comnih.gov For instance, in reactions with sulfonyl chlorides, DABCO can form a charge-transfer complex that triggers C-N bond cleavage, leading to the synthesis of N-ethylated piperazine (B1678402) sulfonamides. nih.gov
Brønsted Basicity in Catalytic Cycles
Beyond its nucleophilicity, DABCO's Brønsted basicity is a cornerstone of its catalytic activity. eurekaselect.comresearchgate.net It is effective in reactions that require a base to deprotonate a substrate, thereby generating a reactive nucleophile. researchgate.net As a non-toxic and inexpensive base, it offers a more environmentally friendly alternative to other organic or inorganic bases. ingentaconnect.comeurekaselect.com
The Knoevenagel condensation provides a classic example of DABCO's role as a Brønsted base catalyst. nih.gov In this reaction, DABCO abstracts an acidic proton from an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate). researchgate.netrsc.org This generates a carbanion, which then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting adduct then eliminates a molecule of water to afford the final α,β-unsaturated product. The catalytic cycle is completed by the reprotonation of DABCO. researchgate.netscispace.com This basicity-driven mechanism is also central to its use in Henry reactions and various ring-opening reactions. ingentaconnect.comeurekaselect.com
Dual Activation Modes and Cooperative Catalysis
DABCO is frequently employed in catalytic systems where it exhibits dual activation modes or operates cooperatively with other catalysts. mdpi.comacs.org This cooperative action often leads to enhanced reactivity and selectivity that cannot be achieved by a single catalyst.
An example of dual activation is the N-methylation of indoles using dimethyl carbonate (DMC), where DABCO functions dually as a nucleophilic catalyst. acs.org It participates in competing acylation and alkylation pathways, ultimately leading to the N-methylated indole (B1671886) as the sole product. acs.org
Cooperative catalysis is demonstrated in systems where DABCO is used alongside another catalyst. In certain aza-Morita–Baylis–Hillman reactions, DABCO is used as a co-catalyst with Amberlyst® 15, a solid acid catalyst. mdpi.com This dual-catalyst system operates under green conditions to produce α-methylene-β-amino acid derivatives in high yields. mdpi.com Similarly, DABCO has been used in conjunction with N-heterocyclic carbenes (NHCs) and other Lewis bases like 4-dimethylaminopyridine (B28879) (DMAP) in cooperative [4+3] annulation reactions. acs.org In these systems, each catalyst activates a different substrate, enabling complex transformations to proceed efficiently. acs.org Another approach involves using DABCO in a composite system with a hydroxy ionic liquid, which acts as a promoter in Knoevenagel condensations by forming hydrogen bonds with the aldehyde, thereby enhancing its reactivity. scispace.comnih.gov
Carbon-Carbon Bond Forming Reactions Catalyzed by 1,4-Diazabicyclo[2.2.2]octane
DABCO is a highly effective catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. It is particularly renowned for its application in the Morita-Baylis-Hillman reaction and Knoevenagel condensation, enabling the construction of complex and highly functionalized molecules from simple precursors. eurekaselect.comrsc.org
Morita-Baylis-Hillman Reactions and Related Additions
The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical method for forming a C-C bond between an aldehyde and an electron-deficient alkene, catalyzed by a nucleophile like DABCO. researchgate.netmdpi.com The reaction yields densely functionalized α-methylene-β-hydroxy carbonyl compounds. mdpi.com While the reaction can be slow, with reaction times often spanning days, methods like high-speed ball milling have been shown to significantly accelerate the process. researchgate.netrsc.org
DABCO's effectiveness is highlighted in its ability to catalyze both intermolecular and intramolecular MBH reactions. For instance, it has been used to promote a highly chemoselective intramolecular MBH reaction between sluggish partners like acrylamide (B121943) and a ketone, providing rapid access to functionalized piperidone frameworks. acs.org The aza-MBH reaction, a variation that produces α-methylene-β-amino compounds, is also efficiently catalyzed by DABCO, often in cooperation with other catalysts. mdpi.com
| Reactant 1 (Aldehyde) | Reactant 2 (Activated Alkene) | Product Type | Key Research Finding | Citation |
|---|---|---|---|---|
| Various Arylaldehydes | Methyl Acrylate (B77674) | α-methylene-β-amino acid derivatives | A co-catalyst system of DABCO and Amberlyst® 15 under green conditions gave good to excellent yields. | mdpi.com |
| Aromatic Aldehydes | Acrylamide/Ketone (intramolecular) | Functionalized Piperidone Framework | Demonstrated high chemoselectivity in a challenging intramolecular reaction with sluggish partners. | acs.org |
| o-amino-acylation of aryl MBH carbonates | Isocyanates | Functionalized 3,4-dihydroquinazolinones | DABCO catalyzed a [4+2] annulation where MBH carbonates served as 1,4-dipoles. | nih.gov |
| Acetaldehyde | Ethyl acrylate / Acrylonitrile | α-hydroxyethylated products | Represents one of the earliest reports of the DABCO-catalyzed Baylis-Hillman reaction. | researchgate.net |
Knoevenagel Condensations and Variants
The Knoevenagel condensation is another cornerstone C-C bond-forming reaction where DABCO serves as an efficient Brønsted base catalyst. researchgate.netthieme-connect.com The reaction involves the condensation of an active methylene compound with a carbonyl compound. scispace.com DABCO's utility in this reaction is broad, effectively catalyzing the condensation of various substituted aldehydes with compounds like malononitrile and ethyl cyanoacetate. researchgate.netrsc.org
Research has shown that DABCO can be used in various catalytic systems to promote the Knoevenagel condensation, often under environmentally benign conditions. For example, it has been used in solvent-free media at room temperature when supported on magnetic nanoparticles, allowing for easy catalyst recovery and reuse. researchgate.net In other work, a composite system of DABCO with a hydroxy-functionalized ionic liquid in water has been shown to be a highly efficient and recyclable catalytic medium. scispace.comnih.gov This system enhances reaction rates, likely through hydrogen bonding between the ionic liquid's hydroxyl group and the aldehyde's carbonyl group, increasing the latter's electrophilicity. scispace.com
| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Catalyst System | Key Research Finding | Citation |
|---|---|---|---|---|
| Isatin (B1672199) | Dialkyl phosphites | DABCO-based ionic liquid | A tandem Knoevenagel-phospha-Michael reaction for the one-pot synthesis of 2-oxindol-3-ylphosphonates. | thieme-connect.com |
| Substituted Benzaldehydes | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | The magnetic nanoparticle-supported catalyst showed remarkable performance and selectivity under solvent-free conditions. | researchgate.net |
| Various Aldehydes | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl (hydroxy ionic liquid) | The hydroxy ionic liquid acted as a promoter, leading to good to excellent yields in an eco-friendly aqueous system. | rsc.orgscispace.comnih.gov |
Cycloaddition and Annulation Reactions (e.g., [3+3], [4+2])
DABCO has proven to be a proficient catalyst in promoting various cycloaddition and annulation reactions, facilitating the construction of diverse cyclic and heterocyclic frameworks. dbuniversity.ac.inbenthamscience.com
In [3+3] cycloaddition reactions , DABCO has been effectively used to synthesize six-membered dinitrogen-fused heterocycles. dbuniversity.ac.in For instance, the reaction of 1,4-dithiane-2,5-diol (B140307) with azomethine imines in the presence of DABCO yields the desired heterocyclic products in good yields. dbuniversity.ac.in Another notable application is in the regioselective [3+3] tandem cyclization of trifluoromethyl-alkynyl esters and α-aminomaleimide under microwave irradiation, leading to the formation of pyrrolo[3,4-b]pyridine-4-ones. rsc.org This method is characterized by its operational simplicity, high regioselectivity, and short reaction times. rsc.org
DABCO also excels as a catalyst in [4+2] cycloaddition reactions , also known as Diels-Alder reactions. It efficiently catalyzes the reaction between β,γ-unsaturated α-ketophosphonates or β,γ-unsaturated α-ketoesters with allenic esters to produce tetrahydropyran (B127337) and dihydropyran derivatives. dbuniversity.ac.in These reactions proceed with good to excellent yields and moderate to good regioselectivity under mild conditions. dbuniversity.ac.in Furthermore, DABCO has been employed in the [4+2] annulation of Morita-Baylis-Hillman (MBH) carbonates with isocyanates, where the MBH carbonates act as 1,4-dipoles to furnish functionalized 3,4-dihydroquinazolinones in good to excellent yields. nih.gov
The utility of DABCO extends to other cycloaddition reactions as well. For example, it catalyzes the cycloaddition of cyclopropenones with isatins to synthesize multisubstituted 2H-pyran-2-ones. arabjchem.org
Cross-Coupling Reactions (e.g., Sonogashira, Stille)
DABCO has emerged as a highly effective ligand in palladium- and copper-catalyzed cross-coupling reactions, offering a stable, inexpensive, and efficient alternative to traditional phosphine (B1218219) ligands. organic-chemistry.orgacs.orgacs.org
In the Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, DABCO has been utilized in several catalytic systems. researchgate.netresearchgate.net An efficient, metal-free Sonogashira protocol has been developed using DABCO as the catalyst, achieving good conversions and selectivities under mild, solvent-free conditions. rsc.org Additionally, a DABCO-functionalized silica-copper(I) complex has been shown to be a recyclable heterogeneous nanocatalyst for the palladium-free Sonogashira coupling of aryl halides with phenylacetylene. rsc.org The combination of Pd(OAc)2 and DABCO also provides an efficient and copper-free catalytic system for this reaction, yielding the corresponding alkynes in moderate to excellent yields with high turnover numbers (TONs). researchgate.net The CuI/DABCO system has also been found to be effective for the Sonogashira cross-coupling of various aryl and vinyl halides with terminal alkynes, affording moderate to excellent yields. acs.org
DABCO has also demonstrated significant utility in the Stille cross-coupling reaction , which couples an organotin compound with an sp2-hybridized organic halide. sigmaaldrich.comnih.gov The Pd(OAc)2/DABCO catalytic system has been developed for the efficient coupling of various aryl halides with organotin compounds, producing biaryls, alkenes, and alkynes in good to excellent yields. organic-chemistry.orgacs.orgacs.orgsigmaaldrich.comnih.gov This system is noted for its high turnover numbers, reaching up to 980,000 for certain reactions, and its tolerance for various functional groups. organic-chemistry.orgsigmaaldrich.comnih.gov The effectiveness of DABCO as a ligand in this system surpasses that of other tertiary amines. acs.org
| Cross-Coupling Reaction | Catalytic System | Substrates | Key Features |
| Sonogashira | Metal-free, DABCO catalyst | Aryl halides, terminal alkynes | Solvent-free, good conversions and selectivities. rsc.org |
| Sonogashira | DABCO-functionalized silica (B1680970)–copper(I) | Aryl halides, phenylacetylene | Recyclable heterogeneous nanocatalyst, palladium-free. rsc.org |
| Sonogashira | Pd(OAc)2/DABCO | Aryl halides, terminal alkynes | Copper-free, high TONs, moderate to excellent yields. researchgate.net |
| Sonogashira | CuI/DABCO | Aryl halides, vinyl halides, terminal alkynes | Inexpensive, moderate to excellent yields. acs.org |
| Stille | Pd(OAc)2/DABCO | Aryl halides, organotin compounds | High TONs (up to 980,000), good to excellent yields, stable and inexpensive. organic-chemistry.orgacs.orgacs.orgsigmaaldrich.comnih.gov |
Michael and Hetero-Michael Additions
DABCO is a well-established catalyst for Michael and hetero-Michael addition reactions, which are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. eurjchem.comrsc.orgrsc.orgresearchgate.net
In the Michael addition , DABCO effectively catalyzes the addition of active methylene compounds to α,β-unsaturated carboxylic esters and nitriles. A DABCO-based basic ionic liquid, 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide (B78521), has been developed for this purpose, offering high yields and the ability to be recycled. DABCO also promotes domino Knoevenagel–Michael reactions for the synthesis of bisenol derivatives in aqueous media, providing excellent yields in short reaction times. rsc.org
For hetero-Michael additions , DABCO has been shown to catalyze the aza-Michael addition of amines to α,β-unsaturated amides. rsc.orgresearchgate.net An ionic tagged DABCO grafted on magnetic nanoparticles serves as an efficient and recyclable catalyst for the aza-Michael addition of aliphatic amines to various α,β-unsaturated amides in water at room temperature. rsc.org Similarly, DABCO-based ionic liquids have been used as recyclable catalysts for the aza-Michael addition of a wide range of amines to α,β-unsaturated amides under solvent-free conditions, affording the desired products in good to excellent yields. researchgate.net Furthermore, DABCO can catalyze the aza-Michael addition of hydrazones to activated olefins efficiently, leading to high yields under mild conditions. eurjchem.com
| Reaction Type | Catalyst | Reactants | Products |
| Michael Addition | [C4dabco]OH ionic liquid | Active methylene compounds, α,β-unsaturated esters/nitriles | Michael adducts |
| Domino Knoevenagel–Michael | [Dabco-H][AcO] ionic liquid | Aldehydes, enol compounds | Bisenol derivatives |
| Aza-Michael Addition | Ionic tagged DABCO on magnetic nanoparticles | Aliphatic amines, α,β-unsaturated amides | β-amino amides |
| Aza-Michael Addition | [DABCO-PDO][OAc] ionic liquid | Amines, α,β-unsaturated amides | β-amino amides |
| Aza-Michael Addition | DABCO | Hydrazones, activated olefins | Aza-Michael adducts |
Heterocycle Synthesis Promoted by 1,4-Diazabicyclo[2.2.2]octane
DABCO is a highly effective catalyst for the synthesis of a wide variety of heterocyclic compounds. dbuniversity.ac.ineurjchem.comresearchgate.netbohrium.com Its basic and nucleophilic nature allows it to promote reactions that lead to the formation of important heterocyclic scaffolds. rsc.orgresearchgate.net
One notable application is the synthesis of xanthene derivatives. nih.gov The reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with various heteroarylaldehydes in the presence of DABCO in aqueous media proceeds via an initial Knoevenagel condensation, followed by a Michael addition and a final heterocyclization to afford the corresponding xanthene derivatives in excellent yields. nih.gov
DABCO also plays a crucial role in the synthesis of nitrogen-containing heterocycles. eurjchem.com It can catalyze aza-Michael addition reactions of hydrazones to activated olefins, which serves as a key step in the synthesis of various nitrogenous heterocycles. eurjchem.com Furthermore, DABCO has been used in the synthesis of Fisher indoles and 1H-tetrazoles. acs.orgnih.gov N-alkylated DABCO-based deep eutectic solvents have been successfully employed for the synthesis of a variety of indoles through Fischer indole synthesis. acs.orgnih.gov
The versatility of DABCO in heterocycle synthesis is further demonstrated by its use in the construction of pyrrolo[3,4-b]pyridine-4-one derivatives through a microwave-assisted regioselective [3+3] tandem cyclization. rsc.org This method highlights DABCO's ability to facilitate complex cascade reactions to build intricate heterocyclic systems.
Functional Group Transformations and Rearrangements
DABCO is a valuable reagent and catalyst for various functional group transformations and rearrangements, demonstrating its broad utility in organic synthesis. rsc.orgresearchgate.neteurjchem.com
Oxidative Cyclizations and Selective Additions (e.g., Hydration of Alkynes)
DABCO and its derivatives are involved in various oxidative reactions. A novel approach to the diazabicyclo[2.2.2]octane core of certain alkaloids involves direct oxidative cyclizations of functionalized diketopiperazines. tandfonline.com While DABCO itself is the target core in this instance, the study highlights the importance of this structural motif in complex natural products. Furthermore, a bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2) has been developed as an efficient reagent for the oxidation of 2-pyrazolines and isoxazolines to their corresponding aromatic pyrazoles and isoxazoles. arkat-usa.org
Although direct evidence for DABCO-catalyzed hydration of alkynes is not prominent in the provided results, its role in promoting additions to unsaturated systems is well-established. For instance, its application in the Baylis-Hillman reaction involves the addition to activated alkenes. dbuniversity.ac.in This suggests its potential to activate unsaturated bonds for various transformations.
Heterogeneous Catalysis Utilizing 1,4-Diazabicyclo[2.2.2]octane Supported Systems.nih.govacs.org
The immobilization of 1,4-Diazabicyclo[2.2.2]octane onto solid supports transforms this homogeneous catalyst into a more robust and recyclable heterogeneous system. nih.gov This strategy addresses the challenges associated with the separation and recovery of DABCO from reaction mixtures. nih.gov Supported DABCO catalysts have been successfully employed in a variety of organic transformations, demonstrating high efficiency and the ability to be reused multiple times without a significant loss of catalytic activity. nih.gov
Magnetic Nanoparticle Supported Catalysts.nih.govacs.org
The use of magnetic nanoparticles (MNPs) as a support for DABCO has garnered considerable attention due to their unique properties, including high surface area, thermal stability, and the ease of separation from the reaction medium using an external magnet. nih.govscielo.br This magnetic separation is a simple and efficient alternative to traditional filtration methods. ias.ac.in
Typically, the synthesis of these catalysts involves the coating of iron oxide (Fe₃O₄) nanoparticles with a protective layer, often silica (SiO₂), to prevent oxidation and aggregation. scielo.brias.ac.in This core-shell structure is then functionalized before the immobilization of DABCO. researchgate.net For instance, silica-coated magnetic nanoparticles can be treated with (3-chloropropyl)trimethoxysilane, which then reacts with DABCO to form the final catalyst. researchgate.net
These magnetic DABCO-based catalysts have proven effective in a range of organic reactions. A notable application is in the Knoevenagel condensation, where a core-shell catalyst of DABCO supported on magnetic nanoparticles has demonstrated high performance. scielo.br This catalyst facilitated the reaction between various aldehydes and malononitrile, yielding products in excellent yields (84-99%) within short reaction times (5-60 minutes). scielo.br The same catalyst was also efficient in the synthesis of isatin-β-thiosemicarbazones. scielo.br
Another significant application is the synthesis of polyhydroquinoline derivatives using a core-shell Fe₃O₄@RF/Pr-DABCO catalyst. nih.gov This nanocatalyst displayed excellent catalytic activity at 60°C, leading to high product yields (97%–99%) in just 15 minutes. nih.gov The catalyst was easily recovered with an external magnet and reused up to eight times without a significant decrease in its catalytic efficacy. nih.gov
The versatility of magnetic nanoparticle-supported DABCO is further highlighted by its use in the synthesis of bioactive 3,3-di(indolyl)indolin-2-ones. acs.orgnih.gov A silica-coated magnetic nanoparticle-supported DABCO-derived acidic ionic liquid was developed for this purpose, catalyzing the pseudo-three-component reaction of isatins and indoles in water. acs.orgnih.gov This method offers good to excellent yields under mild conditions and allows for the catalyst to be recycled. acs.orgnih.gov
Furthermore, DABCO-sulfonic acid functionalized silica-coated magnetic nanoparticles have been used for the synthesis of 4-aryl-NH-1,2,3-triazoles from benzyl (B1604629) alcohol derivatives, nitromethane, and sodium azide (B81097) in ethanol (B145695). ias.ac.in This catalyst could be recovered and reused five times without a noticeable loss of activity. ias.ac.in An ionic tagged DABCO grafted on magnetic nanoparticles has also been prepared and used as a water-compatible catalyst for the aqueous aza-Michael addition of amines to α,β-unsaturated amides, with the catalyst being reusable for up to ten times. rsc.org
| Catalyst System | Reaction Type | Substrates | Key Findings | Yield (%) | Time | Reusability |
| Fe₃O₄@SiO₂-CPTMS-DABCO | Knoevenagel Condensation | Aldehydes, Malononitrile | High performance, short reaction times. scielo.br | 84-99 | 5-60 min | 6 cycles |
| Fe₃O₄@SiO₂-CPTMS-DABCO | Condensation | Isatins, 4-phenylthiosemicarbazide | Efficient synthesis of isatin-β-thiosemicarbazones. scielo.br | 81-94 | 60-180 min | 6 cycles |
| Fe₃O₄@RF/Pr-DABCO | Hantzsch Reaction | Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium (B1175870) Acetate (B1210297) | Excellent yields under mild conditions. nih.gov | 97-99 | 15 min | 8 cycles |
| Ionic tagged DABCO-MNPs | Aza-Michael Addition | Amines, α,β-unsaturated amides | Water-compatible, excellent yields. rsc.org | Good to Excellent | - | 10 cycles |
| MNPs-DABCO tribromide | Oxidative Cyclization | Aldehydes, 2-aminobenzamides/1,2-phenylenediamine | Efficient synthesis of quinazolinones and benzimidazoles. rsc.org | - | - | - |
| Fe₃O₄@SiO₂@DABCO-IL | Pseudo-three-component | Isatins, Indoles | Synthesis of 3,3-di(indolyl)indolin-2-ones in water. acs.orgnih.gov | Good to Excellent | - | Recyclable |
| Fe₃O₄@SiO₂@TCT-DABCO-SO₃H | Multi-component | Benzyl alcohol derivatives, Nitromethane, Sodium azide | Synthesis of 4-aryl-NH-1, 2, 3-triazoles. ias.ac.in | - | - | 5 cycles |
Silica-Bonded Systems.acs.org
Silica gel serves as an excellent support for catalysts due to its high surface area, porosity, and thermal and mechanical stability. The immobilization of DABCO onto a silica surface creates a heterogeneous catalyst that is easily recoverable and reusable. researchgate.net
One of the early examples is the development of silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO). nih.goveurjchem.com This catalyst was synthesized by reacting 1,4-diazabicyclo[2.2.2]octane with (3-chloropropyl)triethoxysilane, followed by reaction with silica gel. beilstein-journals.org SB-DABCO has been effectively used in the three-component synthesis of 4H-benzo[b]pyran derivatives. acs.orgnih.gov
In a similar vein, silica-bonded sulfo-1,4-diazabicyclo[2.2.2]octane chloride has been introduced as a nanostructured, reusable catalyst. beilstein-journals.org This catalyst proved to be highly efficient for the synthesis of bis-coumarins and spiropyrans under aqueous and reflux conditions. beilstein-journals.org The synthesis involved the reaction of isatin or acenaphthenquinone derivatives with barbituric acid derivatives and 1,3-dicarbonyl compounds. beilstein-journals.org
The scope of silica-supported DABCO catalysts extends to C-C coupling reactions. A silica-supported Nickel(II)-DABCO complex has been utilized as an efficient and reusable catalyst for the Heck reaction. researchgate.net This catalyst demonstrated high turnover frequency and selectivity, with the added benefit of low nickel leaching, making the process more environmentally friendly. researchgate.net Similarly, a DABCO-palladium complex supported on silica has been used for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. nih.gov
Furthermore, DABCO has been supported on other silica-based materials like Amberlyst® 15, a sulfonic acid resin. This heterogeneous catalyst, DABCO-Amberlyst® 15, has been explored for the multicomponent synthesis of tetrahydronaphthalenes and tetrahydroquinolines. um.edu.mt Other supports, such as polystyrene, have also been used to immobilize DABCO for reactions like the one-pot synthesis of β-phosphonomalonates. documentsdelivered.comresearchgate.net
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) | Three-component synthesis | Various aldehydes, malononitrile, and dimedone | Efficient synthesis of 4H-benzo[b]pyran derivatives. acs.orgnih.gov |
| Silica-bonded sulfo-1,4-diazabicyclo[2.2.2]octane chloride | Tandem Knoevenagel–Michael cyclization | Isatin/acenaphthenquinone derivatives, barbituric acid derivatives, 1,3-dicarbonyl compounds | Synthesis of bis-coumarins and spiropyrans in aqueous media. beilstein-journals.org |
| Silica-supported Ni(II)–DABCO complex | Heck reaction | - | High turnover frequency, high selectivity, and reusability. researchgate.net |
| DABCO-Amberlyst® 15 | Multicomponent synthesis | Malononitrile, cyclic ketone, aldehyde, (ammonium acetate) | Synthesis of tetrahydronaphthalenes and tetrahydroquinolines. um.edu.mt |
| Polystyrene-supported DABCO | One-pot synthesis | - | Synthesis of β-phosphonomalonates. documentsdelivered.comresearchgate.net |
| DABCO-palladium supported on silica | Cross-coupling reactions | - | Used for Suzuki–Miyaura and Mizoroki–Heck reactions. nih.gov |
Coordination Chemistry and Supramolecular Architectures Involving 1,4 Diazabicyclo 2.2.2 Octane
1,4-Diazabicyclo[2.2.2]octane as a Ligand in Metal Complexes
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely utilized N-containing heterocyclic bridging ligand in coordination chemistry. nih.govmdpi.com Its ability to act as a ditopic, rod-like spacer allows it to link metal centers, forming coordination polymers and other complex assemblies. nih.govnih.gov The distance between its two nitrogen donor atoms is approximately 6 Å, which influences the geometry and properties of the resulting structures. nih.gov DABCO can coordinate to a variety of metal cations, including but not limited to bismuth, copper, and rhodium, forming structures ranging from simple one-dimensional chains to intricate three-dimensional frameworks. nih.govreading.ac.ukacs.org
Formation of Metal-Organic Frameworks (MOFs) and Encapsulation
DABCO is a key component in the synthesis of numerous Metal-Organic Frameworks (MOFs), where it typically serves as a bridging ligand connecting metal-containing secondary building units. A notable example is the DUT-8 (Dresden University of Technology) series of MOFs, with the general formula M₂(2,6-ndc)₂(dabco), where M can be Ni, Co, Cu, or Zn, and 2,6-ndc is 2,6-naphthalenedicarboxylate. rsc.org These frameworks exhibit fascinating structural flexibility, with some showing reversible transformations upon solvent removal or gas adsorption. rsc.org For instance, DUT-8(Ni) and DUT-8(Co) undergo reversible structural changes, while DUT-8(Zn) shows an irreversible transformation. rsc.org
The synthesis conditions, such as the solvent and anionic composition of the reaction medium, can control the parameters of the resulting cationic porous frameworks. nsc.ru For example, four different zinc-based MOFs using DABCO N,N'-dioxide (odabco) were synthesized by varying these conditions, leading to structures with different topologies and solvent-accessible volumes ranging from 37% to 47%. nsc.ru In some cases, DABCO's role can be multifaceted; in the solvothermal synthesis of iodobismuthates, it can act as a linker, a countercation when protonated, or coordinate to metal cations within discrete clusters. reading.ac.ukacs.org The luminescent properties of some DABCO-based MOFs, such as isomeric frameworks of [Cu₄I₄(DABCO)₂], have also been investigated, revealing that different crystalline forms can exhibit distinct emission properties. nih.gov
Design and Synthesis of Coordination Polymers and Discrete Metal Clusters
DABCO's ability to act as a linear bridging ligand has been extensively used to construct coordination polymers with diverse dimensionalities and topologies. nih.gov For example, it can link bis(acetylacetonato)cobalt(II) units to form one-dimensional chains. nih.gov Similarly, it bridges adjacent Hg(II) centers in [Hg₂Cl₄(daco)]n, creating a 1D coordination polymer. nih.gov
The reaction of DABCO with different metal salts and under various conditions leads to a wide range of structures. With copper(I) iodide, it forms two isomeric luminescent MOFs, [Cu₄I₄(DABCO)₂]. nih.gov In reactions with bismuth iodide and copper iodide, DABCO can be incorporated into discrete tetranuclear and trinuclear clusters. acs.org Specifically, solvothermal reactions have yielded complex clusters such as (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ and (C₆H₁₃N₂)₂BiCu₂I₇, where ethylated or monoprotonated DABCO cations are coordinated to the copper centers. acs.org The use of DABCO N,N'-dioxide has also led to novel metal-organic complexes with interesting properties, such as the ferroelectric phase transitions observed in a silver-based coordination polymer. rsc.org
| Compound/Framework | Metal Center(s) | Structural Features | Reference |
|---|---|---|---|
| {[Ag₃(dabcodo)(NO₃)₃]·H₂O}n | Ag(I) | Coordination polymer with ferroelectric-ferroelectric phase transition. | rsc.org |
| [Hg₂Cl₄(daco)]n | Hg(II) | 1D neutral coordination polymer chain. | nih.gov |
| [Co(acac)₂(DABCO)]n | Co(II) | 1D coordination polymer with Co(II) ions separated by ~7.23 Å. | nih.gov |
| (C₆H₁₂N₂)BiI₃ | Bi(III) | Hybrid ribbons of edge-sharing bismuth octahedra linked by DABCO. | acs.org |
| [Cu₄I₄(DABCO)₂] | Cu(I) | Isomeric MOFs with cubane-like [Cu₄I₄] clusters and bright luminescence. | nih.gov |
| (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ | Bi(III), Cu(I) | Discrete tetranuclear cluster with ethylated DABCO coordinated to copper. | acs.org |
The charge of the DABCO cation, which can be controlled by the acidity of the reaction medium, has a profound effect on the dimensionality of the resulting crystal structure. mdpi.comnih.gov Research on copper(I) thiocyanate (B1210189) complexes demonstrates this principle clearly. nih.govresearchgate.net When DABCO is monoprotonated (Hdabco)⁺, it acts as a template for the formation of a polymeric three-dimensional (3D) anionic framework, {[Cu₂(NCS)₃]⁻}n. nih.govresearchgate.net In contrast, when DABCO is diprotonated (H₂dabco)²⁺, it forms a simple zero-dimensional (0D) ionic structure composed of discrete [Cu(SCN)₃]²⁻ anions and H₂dabco²⁺ cations. nih.govresearchgate.net This highlights how the charge and hydrogen-bonding capability of the organic cation can be a powerful tool to direct the self-assembly process and control the final dimensionality of the coordination polymer. nih.gov
| Compound | DABCO Cation | Anionic Unit | Dimensionality | Reference |
|---|---|---|---|---|
| (Hdabco)[Cu₂(NCS)₃] | Monoprotonated (Hdabco)⁺ | Polymeric {[Cu₂(NCS)₃]⁻}n | 3D Framework | nih.govresearchgate.net |
| (H₂dabco)[Cu(NCS)₃] | Diprotonated (H₂dabco)²⁺ | Discrete [Cu(SCN)₃]²⁻ | 0D Ionic Structure | nih.govresearchgate.net |
Host-Guest Chemistry and Encapsulation Phenomena with Macrocycles
Beyond its role in coordination polymers, DABCO can also act as a guest molecule in host-guest chemistry, being encapsulated by various macrocyclic receptors. acs.orgacs.org Studies using density functional theory have investigated the binding of neutral DABCO within endo-functionalized bis-urea/thiourea molecular receptors. acs.orgnih.gov These studies showed that the formation of such inclusion complexes is thermodynamically favorable and driven by interactions like N–H···N hydrogen bonding, C–H···π interactions, and dipole-dipole forces. acs.orgacs.org The research also highlighted that bis-thiourea macrocycles exhibit stronger binding towards DABCO compared to their bis-urea counterparts. acs.orgnih.gov
Similarly, dinuclear zinc(II) dithiocarbamate (B8719985) macrocycles have been shown to act as ditopic receptors for bidentate guest molecules, including DABCO. rsc.org ¹H NMR titration studies confirmed the formation of cooperative 1:1 intramolecular inclusion complexes. rsc.org The strength of this complexation is correlated with the complementary sizes of the receptor's cavity and the guest molecule, a principle confirmed by the X-ray crystal structure of a 1:1 host-guest complex between a dinuclear zinc receptor and DABCO. rsc.org
Design and Assembly of Supramolecular Systems
The predictable geometry and bifunctional nature of DABCO make it an excellent building block for the bottom-up design and assembly of complex supramolecular systems. These systems are held together by non-covalent interactions, primarily coordination bonds, leading to the formation of highly ordered architectures like helical polymers.
Helical Assemblies and Chiral Amplification in Metallo-Supramolecular Polymers
A significant area of research is the coordination-driven self-assembly of helical supramolecular polymers using DABCO as a linker. Unique helical assemblies are formed through the 1:1 complexation of DABCO with a series of dirhodium(II) tetracarboxylate paddlewheel complexes. nih.govacs.org These dirhodium complexes, bearing chiral residues, polymerize in solution with DABCO to form one-handed helical coordination polymers. nih.govacs.org The resulting helical structures are further stabilized by intermolecular hydrogen-bonding networks between adjacent units. nih.govacs.org
These systems can exhibit a remarkable "sergeants and soldiers" effect, a phenomenon of chiral amplification. nih.gov In this scenario, a small amount of a chiral monomer (the "sergeants") can dictate the helical sense of a much larger population of achiral monomers (the "soldiers") within a copolymer. nih.govacs.org Interestingly, in some systems involving bulky chiral dirhodium complexes, an "abnormal" sergeants and soldiers effect was observed, where the helix sense inverted. This inversion could be switched back to a "normal" effect by simply changing the solvent composition, demonstrating a tunable chiroptical system. nih.gov The structure of these helical polymers has been investigated using techniques such as circular dichroism, X-ray diffraction, and atomic force microscopy. nih.govacs.org
| Monomeric Unit | Key Feature | Observed Phenomenon | Reference |
|---|---|---|---|
| Dirhodium(II) tetracarboxylate paddlewheels with chiral residues | Coordination-driven polymerization with DABCO linker | Formation of one-handed helical polymers. | nih.govacs.org |
| Copolymers of chiral ("sergeants") and achiral ("soldiers") dirhodium complexes | Mixing of chiral and achiral monomers | Strong "sergeants and soldiers" effect (chiral amplification). | nih.gov |
| Copolymers with bulky phenyl-substituted dirhodium complexes | Steric bulk on the chiral monomer | "Abnormal" sergeants and soldiers effect with helix sense inversion, switchable by solvent composition. | nih.gov |
Self-Assembly into Two-Dimensional and Three-Dimensional Networks
The ditopic and structurally rigid nature of 1,4-Diazabicyclo[2.2.2]octane makes it a highly effective ligand and synthon for the directed self-assembly of supramolecular architectures. researchgate.net Through coordination with metal centers or hydrogen bonding interactions, DABCO facilitates the construction of ordered networks extending into two and three dimensions.
Coordination-driven self-assembly is a primary strategy for creating these networks. nih.gov DABCO can act as a linear, ditopic linker, bridging metal ions to form extended coordination polymers. For example, it has been used to assemble dirhodium(II) paddlewheel complexes into one-dimensional helical coordination polymers. acs.org Similarly, the interaction of DABCO with zinc porphyrins can induce the self-assembly of complex structures like trisporphyrin double-decker cages. researchgate.net These processes often rely on the precise geometry of DABCO to link metal-containing units into predictable, larger structures. nih.gov
In the solid state, DABCO's ability to form robust networks is evident in various hybrid materials. In iodobismuthates, unprotonated DABCO can act as a linker between bismuth octahedra, forming hybrid ribbons. These ribbons can be further interconnected by short iodine-iodine contacts to create a three-dimensional network. acs.orgreading.ac.uk In a unique potassium-bismuth iodide framework, DABCO demonstrates multifunctional roles; diprotonated DABCO cations act as charge-balancing guests within channels, while neutral DABCO molecules coordinate directly to potassium ions within the framework walls, resulting in a complex 3D structure. acs.orgreading.ac.uk
Hydrogen bonding is another critical force driving the self-assembly of DABCO-containing networks. In its hydrated forms, such as the hexahydrate, cyclic water aggregates form cage-like cavities that encapsulate DABCO molecules, which are in turn hydrogen-bonded to the water framework, creating a 3D structure. uibk.ac.atresearchgate.net The bis(perhydrate) of DABCO features helical chains of hydrogen peroxide molecules that form a three-dimensional network through interactions with the diamine. uibk.ac.atresearchgate.net In salts with 5-aminotetrazole, DABCO cations and tetrazolate anions assemble into hydrogen-bonded layers. mdpi.comresearchgate.net The formation of these ordered assemblies can also be influenced by the solvent, as seen in the crystallization of DABCO with 4-nitrobenzoic acid, where different solvents lead to different salt stoichiometries and packing arrangements. doaj.org
The table below summarizes examples of multi-dimensional networks formed with DABCO.
| Interacting Species | Dimensionality | Driving Interaction(s) | Resulting Architecture |
| Water (Hexahydrate) | 3D | Hydrogen Bonding | Cyclic water aggregates form cages occupied by DABCO molecules. uibk.ac.atresearchgate.net |
| Hydrogen Peroxide | 3D | Hydrogen Bonding | Helical chains of H₂O₂ form a network via interaction with DABCO. uibk.ac.atresearchgate.net |
| Bismuth Iodide | 3D | Coordination & Halogen Bonding | Hybrid ribbons of BiI₃ linked by DABCO form a 3D network through I···I contacts. acs.orgreading.ac.uk |
| 5-Aminotetrazole | 2D | Hydrogen Bonding | Hydrogen-bonded layers of DABCO cations and aminotetrazolate anions. mdpi.comresearchgate.net |
| Dirhodium(II) Complexes | 1D | Coordination | Helical supramolecular polymers. acs.org |
| Zinc Porphyrins | 0D (Discrete Cage) | Coordination | Stable 2:3 double-decker molecular coordination cage. researchgate.net |
Probing Intermolecular Interactions in 1,4-Diazabicyclo[2.2.2]octane Adducts and Salts
The formation and stability of crystalline adducts and salts of DABCO are governed by a variety of non-covalent interactions, with hydrogen bonding being paramount. The study of these interactions provides insight into the principles of molecular recognition and crystal packing.
Hydrogen Bonding Networks (N-H...O, C-H...O)
In its salts, the protonated nitrogen atoms of the DABCO cation (DABCO-H⁺ or DABCO-H₂²⁺) act as strong hydrogen bond donors. These cations readily form robust N-H...O hydrogen bonds with oxygen-containing anions like carboxylates, sulfates, and sulfonates. doaj.orgrsc.orgrsc.org
In the 1:1 salt of DABCO with bis(trifluoromethylsulfonyl)amine, the singly-protonated DABCO-H⁺ cations are linked into infinite chains by N-H...O hydrogen bonds with the sulfonyl oxygen atoms of the anions. rsc.orgrsc.org Similarly, in the 1:2 salt, the diprotonated DABCO-H₂²⁺ cation is hydrogen-bonded to two neighboring anions. rsc.orgrsc.org The co-crystallization of DABCO with 4-nitrobenzoic acid yields salts where strong N-H...O hydrogen bonds link the cation and anion. doaj.org In a dihydrated 1:1 salt, water molecules mediate interactions, forming helical chains that link to the DABCO cation via O-H...N bonds and to the carboxylate anion via O-H...O bonds. doaj.org
The table below presents selected hydrogen bond parameters for DABCO salts, illustrating the typical distances for these interactions.
| Salt/Adduct | Hydrogen Bond Type | Donor-Acceptor Distance (Å) |
| DABCO · 2(bis(trifluoromethylsulfonyl)amine) | N-H...O | Not specified, described as bonding to two neighboring anions. rsc.orgrsc.org |
| DABCO-H⁺ · 4-nitrobenzoate⁻ · 2H₂O | N-H...O | Strong interaction linking cation and anion. doaj.org |
| DABCO-H⁺ · 4-nitrobenzoate⁻ · 2H₂O | O-H...N (water-DABCO) | Stabilizing interaction. doaj.org |
| DABCO-H₂²⁺ · 2(4-nitrobenzoate⁻) | C-H...O | Numerous interactions contributing to 3D assembly. doaj.org |
| DABCO · 5-aminotetrazolate salts | N-H...N / N-H...O | See CCDC Nos. 700140-700143 for detailed parameters. mdpi.comresearchgate.net |
Thermal Behavior and Polymorphism in Salts
Salts of DABCO can exhibit complex thermal behavior, including the existence of multiple crystalline forms, or polymorphs, and temperature-induced phase transitions. These phenomena are intrinsically linked to changes in crystal packing and intermolecular interactions.
A detailed study of the salts formed between DABCO and bis(trifluoromethylsulfonyl)amine (Tf₂N⁻) in 1:1 and 1:2 stoichiometries reveals rich polymorphic behavior. rsc.orgrsc.org Both salts show reversible phase transitions, indicating enantiotropic relationships between their different solid forms.
The 1:1 salt, [DABCO-H⁺][Tf₂N⁻], exists as a room-temperature form (1L) and a high-temperature modification (1H). rsc.org The 1:2 salt, [DABCO-H₂²⁺][Tf₂N⁻]₂, is even more complex, with a low-temperature (2L), an intermediate-temperature (2I), and a high-temperature (2H) polymorph. rsc.org These phase transitions were characterized using Differential Scanning Calorimetry (DSC), which detects the heat flow associated with the transitions, and Powder X-ray Diffraction (PXRD) to identify the structural changes.
In the room-temperature form of the 1:1 salt (1L), infinite chains formed by N-H...O bonded cations are arranged in a staggered fashion, with two sets of chains oriented at an incline to one another. rsc.orgrsc.org In the high-temperature form (1H), all the N-H...O bonded DABCO chains adopt a parallel orientation. rsc.org The structural reorganization between polymorphs is often accompanied by increased disorder, particularly of the flexible triflimide anion, at higher temperatures. rsc.orgrsc.org
Another example is the ferroelectric-to-paraelectric phase transition observed in [H₂dabco]·[2-chlorobenzoate]₂ at approximately 323 K. elsevierpure.com In the higher-temperature paraelectric phase, the diprotonated DABCO cation is rotationally disordered. Upon cooling, it freezes into an ordered state, leading to a collective displacement of the cations and generating spontaneous polarization. elsevierpure.com
The thermal properties of these DABCO salts are summarized in the table below.
| Compound | Stoichiometry (DABCO:Acid) | Polymorphs Identified | Transition Temperatures (°C) |
| [DABCO-H⁺][Tf₂N⁻] | 1:1 | 1L (RT), 1H (HT) | 1L → 1H: 86 °C (Heating); 1H → 1L: 64 °C (Cooling) rsc.org |
| [DABCO-H₂²⁺][Tf₂N⁻]₂ | 1:2 | 2L (LT), 2I (IT), 2H (HT) | 2L → 2I: 110 °C; 2I → 2H: 147 °C (Heating) rsc.org |
| [H₂dabco]·[2CB]₂ | 1:2 | Ferroelectric, Paraelectric | ~50 °C (323 K) elsevierpure.com |
RT=Room Temperature, HT=High Temperature, LT=Low Temperature, IT=Intermediate Temperature, 2CB=2-chlorobenzoate
Advanced Spectroscopic and Computational Investigations of 1,4 Diazabicyclo 2.2.2 Octane
Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Band Assignment
The vibrational characteristics of 1,4-diazabicyclo[2.2.2]octane (DABCO) have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.netcdnsciencepub.com The FT-IR spectrum of crystalline DABCO has been recorded in the 4000–400 cm⁻¹ region, while the FT-Raman spectrum has been observed from 3600–20 cm⁻¹. researchgate.net These experimental spectra are complemented by quantum-chemical calculations to provide detailed band assignments. researchgate.netresearchgate.net
A notable band in the FT-IR spectrum is observed at 1060 cm⁻¹, which is attributed to complex molecular vibrations. researchgate.netresearchgate.net These vibrations primarily involve the in-phase antisymmetric stretching of the NC₃ groups, antisymmetric stretching of C-C bonds, and twisting of the methylene (B1212753) groups. researchgate.net The strong peak at 1382 cm⁻¹ is likely due to C-N stretching vibrations, and a band at 3250 cm⁻¹ corresponds to O-H stretching vibrations in hydrated forms of DABCO. researchgate.net In the Raman spectrum, a band at 1459 cm⁻¹ and in the IR spectrum at 1461 cm⁻¹ are assigned to the scissoring vibrations of the CH₂ groups. researchgate.net The mode at 1325 cm⁻¹ in the IR spectrum is primarily due to in-phase twisting vibrations of the methylene groups. researchgate.net
The vibrational spectra of protonated forms of DABCO show significant shifts upon protonation, particularly in the 900–1100 cm⁻¹ region of the Raman spectrum, allowing for differentiation between the neutral and protonated species. cdnsciencepub.com For instance, in 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, the formation of O–H···I hydrogen bonds is indicated by O–H stretching frequencies at 3403 cm⁻¹ and 3354 cm⁻¹ in the IR spectrum. uni-regensburg.de
Table 1: Selected Vibrational Frequencies and Assignments for DABCO
| Wavenumber (cm⁻¹) | Spectrum | Assignment | Reference |
| 3403, 3354 | IR | O-H stretching (in diiodide monohydrate) | uni-regensburg.de |
| 3250 | IR | O-H stretching (in hydrated form) | researchgate.net |
| 1461 | IR | CH₂ scissoring | researchgate.net |
| 1459 | Raman | CH₂ scissoring | researchgate.net |
| 1382 | IR | C-N stretching | researchgate.net |
| 1325 | IR | CH₂ twisting | researchgate.net |
| 1060 | IR | Complex (NC₃ antisymmetric stretch, C-C antisymmetric stretch, CH₂ twisting) | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Studies (¹H NMR, ¹³C NMR, Solid-State PMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of DABCO and its derivatives. acs.org
¹H NMR: In deuterated water (D₂O), the predicted ¹H NMR spectrum of DABCO shows a multiplet at approximately 5.0 ppm and 4.6 ppm. prepchem.com For 1,4-diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium iodide in DMSO, the ¹H NMR spectrum displays a singlet for the twelve protons of the six CH₂ groups at 3.83 ppm, a quartet for the four protons of the two ethyl CH₂ groups at 3.58 ppm, and a triplet for the six protons of the two methyl groups at 1.82 ppm. acs.org Titration of DABCO with α-iodosulfones in deuterated acetonitrile (B52724) reveals a downfield shift of the α-hydrogen signal, indicating the formation of a halogen-bonded complex. researchgate.net
¹³C NMR: The ¹³C NMR spectrum of 1,4-diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium iodide in DMSO shows signals at 59 ppm for the ethyl CH₂ carbons, 50 ppm for the six DABCO CH₂ carbons, and 9.8 ppm for the methyl carbons. acs.org In D₂O, the ¹³C NMR spectrum of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) exhibits doublets at 61.6 ppm and 62.3 ppm. prepchem.com
Solid-State PMR: Proton magnetic resonance (PMR) studies of solid DABCO have been conducted to determine its line width, second moment, and spin-lattice relaxation time, providing insights into the molecular dynamics in the solid state. scientificlabs.comsigmaaldrich.com
Table 2: NMR Data for Selected DABCO Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 1,4-Diazabicyclo[2.2.2]octane | D₂O | ¹H | ~5.0, ~4.6 | m | CH₂ | prepchem.com |
| 1,4-Diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Iodide | DMSO | ¹H | 3.83 | s | DABCO CH₂ | acs.org |
| ¹H | 3.58 | q | Ethyl CH₂ | acs.org | ||
| ¹H | 1.82 | t | Methyl CH₃ | acs.org | ||
| ¹³C | 59 | Ethyl CH₂ | acs.org | |||
| ¹³C | 50 | DABCO CH₂ | acs.org | |||
| ¹³C | 9.8 | Methyl CH₃ | acs.org | |||
| 1-Hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | D₂O | ¹³C | 61.6, 62.3 | d | prepchem.com |
X-ray Diffraction Analysis for Structural Elucidation
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of DABCO and its various salts and co-crystals. uni-regensburg.deresearchgate.netrsc.orgacs.orgnih.govrsc.orgccspublishing.org.cn These studies have provided detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. uni-regensburg.deresearchgate.netrsc.org
For example, the crystal structure of DABCO monohydrate has been identified in a new polymorphic form crystallizing in the space group P3₁. researchgate.net In this structure, DABCO molecules are connected to water molecules via O—H···N hydrogen bonds, forming a polymeric chain. researchgate.net The structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate was determined at both room temperature and 123 K. uni-regensburg.de At room temperature, the structure is orthorhombic (space group Cmc2₁), with a disordered water molecule. uni-regensburg.de Upon cooling to 123 K, a phase transition occurs to a primitive unit cell (space group Pca2₁) where the water molecule becomes ordered, forming two distinct, nearly linear O–H···I hydrogen bonds. uni-regensburg.de
The crystal structure of a 1:1 co-crystal of DABCO and hydroquinone (B1673460) undergoes a reversible phase transition at about 158 K from a monoclinic C2/c space group at room temperature to a P2₁/n space group at low temperature. rsc.org In both phases, the primary intermolecular interaction is the N–H···O hydrogen bond. rsc.org
Table 3: Crystallographic Data for Selected DABCO Compounds
| Compound | Temperature (K) | Crystal System | Space Group | Reference |
| DABCO Monohydrate | Not specified | Trigonal | P3₁ | researchgate.net |
| 1,4-Diazoniabicyclo[2.2.2]octane Diiodide Monohydrate | 293 | Orthorhombic | Cmc2₁ | uni-regensburg.de |
| 123 | Orthorhombic | Pca2₁ | uni-regensburg.de | |
| DABCO-Hydroquinone (1:1) | 298 | Monoclinic | C2/c | rsc.org |
| 93 | Monoclinic | P2₁/n | rsc.org | |
| (H₃O)(H₂Dabco)[Co(CN)₆]·H₂O | Room Temp | Monoclinic | P2₁/c | ccspublishing.org.cn |
Powder X-ray Diffraction for Polymorph Characterization
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polymorphic forms of DABCO and its derivatives. uni-regensburg.de For instance, PXRD was used to confirm the phase of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate synthesized under different conditions. uni-regensburg.de The simulated powder pattern from single-crystal X-ray data at 293 K matched the experimental PXRD pattern of the material obtained from protonation in water, confirming the bulk phase purity. uni-regensburg.de
Electronic Spectroscopy (UV-Vis, Multi-Photon Ionization, Two-Photon Fluorescence Excitation, Resonance-Enhanced Multi-Photon Ionization)
The electronic properties of DABCO have been investigated through various spectroscopic techniques. scientificlabs.comsigmaaldrich.com
UV-Vis Spectroscopy: The gas-phase electronic absorption spectrum of DABCO has been recorded and analyzed to understand its electronic transitions. scientificlabs.comsigmaaldrich.com
Multi-Photon Ionization (MPI) and Resonance-Enhanced Multi-Photon Ionization (REMPI): REMPI spectroscopy, particularly (1+1') REMPI, has been employed to study van der Waals complexes of DABCO, such as with nitrogen. aip.org This technique provides detailed information about the vibrational energy levels of the complex. aip.org The REMPI process involves the absorption of a first photon to an excited electronic state, followed by the absorption of a second photon to cause ionization. researchgate.net The wavelength dependence of this process allows for selective ionization and structural differentiation. researchgate.net REMPI has also been used to study DABCO-argon clusters. aip.org
Two-Photon Fluorescence Excitation (TPFE): The two-photon fluorescence excitation spectrum of DABCO has been recorded to further probe its excited electronic states. scientificlabs.comsigmaaldrich.com The potential for using DABCO vapor for two-photon amplification has also been explored, although the two-photon cross section was found to be too small for practical application in that specific experimental setup. ibm.com
Quantum Chemical and Molecular Dynamics Simulations
Computational methods are essential for a deeper understanding of the properties of DABCO.
Quantum Chemical Calculations: Quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to complement experimental vibrational spectra (FT-IR and FT-Raman) of DABCO. researchgate.netresearchgate.net These calculations help in the detailed assignment of vibrational modes. researchgate.net Theoretical studies have also been performed on the interaction of DABCO with rare gases (He, Ne, Ar, Kr) using post-Hartree-Fock and explicitly correlated coupled cluster methods to accurately describe the structures, energetics, and spectroscopic properties of the resulting van der Waals clusters. aip.org Furthermore, quantum chemical calculations have been used to investigate the optoelectronic and nonlinear optical properties of DABCO-containing crystals. dntb.gov.ua A computational methodology has also been developed to study the effect of molecular vibrations on electron transport through single-molecule junctions, using DABCO as a model insulator molecule. chemrxiv.org
Molecular Dynamics Simulations: While specific molecular dynamics simulation studies on 1,4-diazabicyclo[2.2.2]octane were not found in the provided search results, this technique is generally used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with solvents, which would be applicable to understanding the dynamics of DABCO in various environments.
Density Functional Theory (DFT) and Ab Initio Calculations
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been the subject of extensive theoretical investigation using Density Functional Theory (DFT) and ab initio methods to elucidate its structural, electronic, and reactive properties. These computational approaches have proven invaluable in understanding the molecule's behavior as a catalyst and in various chemical transformations. researchgate.netbenthamdirect.comeurekaselect.com
DFT and ab initio molecular dynamics (AIMD) studies have been employed to explore DABCO's potential as a cost-effective organocatalyst for reactions such as the fixation of CO2 with oxirane. researchgate.net These calculations reveal that DABCO can efficiently catalyze the reaction by simultaneously activating both the oxirane and CO2 molecules. researchgate.net The catalytic activity is further enhanced by substitutions on the oxirane. researchgate.net Theoretical studies suggest that the reaction is initiated by a nucleophilic attack of a nitrogen atom of DABCO on a carbon atom of the epoxide, leading to the opening of the ring. researchgate.net
The geometric and electronic properties of DABCO-based ionic liquids have been investigated using DFT with the 6–311++G(d,p) basis set. doaj.org These studies, complemented by Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses, provide insights into bonding and charge distribution within these complexes. doaj.orgresearchgate.net The nature of the anion and the length of the alkyl chain significantly influence the electronic stability and structural characteristics of these ionic liquids. For instance, larger anions like PF6¯ and BF4¯ lead to greater electronic stability compared to smaller halide anions. doaj.org Hydrogen bonding plays a crucial role in the stability of these systems, particularly with anions like PF6¯ and BF4¯. doaj.org
Furthermore, DFT and Møller–Plesset perturbation theory (MP2) calculations have been utilized to analyze the vibrational spectra (FT-IR and FT-Raman) of DABCO. researchgate.net These computational studies aid in the assignment of vibrational bands and provide a detailed description of skeletal modes. researchgate.net A comparison of calculated and experimental geometric parameters of DABCO is presented below:
| Parameter | Experimental (X-ray diffraction) | Experimental (Neutron diffraction) | Experimental (Gas electron diffraction) | Calculated (DFT/cc-pVQZ) | Calculated (DFT/6-31G(d)) | Calculated (MP2/6-31G(d)) |
| C-N bond length (Å) | 1.472 ± 0.007 | 1.466(6) | 1.45(3) | 1.469 | 1.474 | 1.471 |
| C-C bond length (Å) | 1.562 ± 0.009 | 1.542(7) | 1.553(9) | 1.561 | 1.565 | 1.554 |
| C-H bond length (Å) | 1.110 ± 0.012 | 0.973(4) | 0.93(3) | 1.091 | 1.097 | 1.096 |
| C-N-C angle (°) | 110.2 ± 0.4 | 110.7(5) | 111.1(9) | 109.9 | 110.2 | 110.3 |
| N-C-C angle (°) | 108.7 ± 0.4 | 108.5(7) | 108(2) | 109.0 | 108.8 | 108.5 |
| H-C-H angle (°) | 111.5 ± 5.6 | 108.2(4) | 107.9(6) | 107.4 | 107.4 | 107.4 |
| Data compiled from Kovalenko et al. (2012). researchgate.net |
Conformational Analysis and Structural Flexibility Studies
The conformational landscape and structural flexibility of DABCO are critical to its function in catalysis and as a ligand in metal-organic frameworks (MOFs). rsc.orgscielo.org.za Computational studies have been instrumental in understanding the dynamic behavior of this bicyclic amine.
In its uncoordinated state, DABCO possesses a highly symmetric D3h point group structure. aip.org However, upon coordination to metal centers or in different solvent environments, the DABCO ligand can exhibit significant conformational changes. scielo.org.za For example, in half-sandwich cyclopentadienyliron dicarbonyl complexes, the DABCO ligand can adopt a twisted conformation. scielo.org.za X-ray crystallographic studies of these complexes show that the N-C-C-N torsion angles can vary significantly depending on the co-crystallized solvent molecules. scielo.org.za In some solvated complexes, the torsion angles range from -21.05(12) to -19.31(12) ° and 15.3(2) to 15.7(2) °, indicating a twisted structure. In contrast, in other structures, the CH2 groups of each NCH2CH2N moiety are nearly eclipsed, with torsion angles ranging from -2.89(18) to -1.50(16) °. scielo.org.za
The flexibility of DABCO is a key feature in the behavior of certain MOFs, such as the DUT-8 series (M2(2,6-ndc)2(dabco), where M = Ni, Co, Cu, Zn). rsc.org Depending on the metal ion, these frameworks exhibit reversible or non-reversible structural transformations upon solvent removal or gas adsorption. rsc.org This "breathing" behavior is directly related to the flexibility of the DABCO linker. uva.nl Computational modeling, in conjunction with experimental techniques like 129Xe and 13C MAS NMR spectroscopy, helps to elucidate the intrinsic dynamics of the DABCO moiety within these porous materials. rsc.org The globular and symmetric shape of DABCO allows it to act as a nanorotor, exhibiting fast rotations around its N-N axis within the framework. uva.nl
The twisting potential of DABCO has been a subject of theoretical investigation, with computational schemes applied to understand the energy barriers associated with conformational changes. researchgate.net This flexibility allows the DABCO structure to be deformed in the presence of adsorbed atoms or molecules, which can influence the properties of the host material. researchgate.net
Reaction Mechanism Elucidation via Computational Methods (e.g., Deazetizations)
Computational methods, particularly DFT, have been pivotal in elucidating the mechanisms of reactions catalyzed by or involving 1,4-diazabicyclo[2.2.2]octane. These studies provide detailed energetic and structural information about reactants, transition states, and intermediates, offering insights that are often difficult to obtain experimentally.
One area of significant computational investigation is the role of DABCO in nucleophilic catalysis. For instance, the mechanism of the Menshutkin reaction between DABCO and various electrophiles has been studied at the B3LYP/6-31G(d,p) level of theory. researchgate.net Calculations have shown that the reaction of DABCO with benzyl (B1604629) chloride proceeds through a classic SN2 transition state. researchgate.net In contrast, the reaction with chlorodiphenylmethane (B1668796) can proceed via both an SN2 and a five-membered ring transition state mechanism. researchgate.net
The Rauhut–Currier reaction, another important carbon-carbon bond-forming reaction catalyzed by DABCO, has also been scrutinized using DFT. rsc.org Calculations at the SMD(CH3CN)/M06-2X/6-311++G(d,p) level reveal the reaction mechanism and stereoselectivities. In the absence of a proton source like phenol (B47542), the reaction proceeds through four steps: activation of the α,β-unsaturated ketone by DABCO, addition to the acrylate (B77674), a direct 1,3-hydrogen shift, and finally, liberation of the DABCO catalyst. rsc.org The 1,3-hydrogen shift is identified as the rate-limiting step with a high activation barrier. rsc.org The presence of a co-catalyst like phenol can significantly alter the reaction pathway and lower the activation energies. rsc.org
Furthermore, the Cloke–Wilson rearrangement of donor-acceptor cyclopropanes catalyzed by DABCO has been investigated using DFT calculations (M06-2X/6-31+G(d,p)). nih.govacs.org These studies suggest a stepwise mechanism involving the initial ring-opening of the cyclopropane (B1198618) by DABCO to form a zwitterionic intermediate, followed by a ring-closure reaction to yield the final product. nih.govacs.org The regioselectivity of the initial nucleophilic attack is found to be dependent on the substituents on the cyclopropane ring. nih.govacs.org The activation strain model combined with energy decomposition analysis has been applied to understand the preference for attack at the more sterically hindered carbon position. nih.gov
A summary of a computed reaction profile for the DABCO-catalyzed Cloke–Wilson rearrangement is presented below:
| Step | Species | Relative Free Energy (ΔG, kcal/mol) |
| 1 | Reactants (Cyclopropane + DABCO) | 0.0 |
| 2 | Transition State 1 (TS1aPh–C2) | 33.9 |
| 3 | Intermediate 1 (int1aPh–C2) | 18.3 |
| 4 | Transition State 2 (TS2aPh–C2) | 18.5 (relative to int1aPh–C2) |
| 5 | Products (Dihydrofuran + DABCO) | -6.0 |
| Data computed at the SMD(toluene)-M06-2X/6-31+G(d,p) level for a phenyl-substituted cyclopropyl (B3062369) ketone. acs.org |
Investigation of Non-Covalent Interactions and Host-Guest Dynamics
The ability of 1,4-diazabicyclo[2.2.2]octane to engage in a variety of non-covalent interactions is fundamental to its role in supramolecular chemistry and as a component of host-guest systems. Computational methods are essential for characterizing and quantifying these weak interactions.
DFT calculations, specifically using the M06-2X functional with the 6-31+G(d,p) basis set, have been employed to study the encapsulation of DABCO within endo-functionalized macrocycles. acs.org These studies show that the formation of inclusion complexes is spontaneous and thermodynamically favorable, driven by a combination of bifurcated N–H···N···H–N hydrogen bonds, C–H···π interactions, dipole-dipole forces, and other non-covalent interactions. acs.org The nature of these interactions can be analyzed in detail using tools like molecular electrostatic potential (MEP) topography, the quantum theory of atoms in molecules (QTAIM), and the non-covalent interactions reduced density gradient (NCI-RDG) method. acs.org
The interaction of DABCO with rare gases (He, Ne, Ar, Kr) has been investigated using post-Hartree-Fock and explicitly correlated coupled cluster methods. aip.orgresearchgate.netaip.org These studies are crucial for understanding solvation effects in non-polar environments and for interpreting experimental spectroscopic data of DABCO-rare gas van der Waals clusters. aip.org The calculations demonstrate the necessity of including diffuse atomic orbitals in the basis sets for an accurate description of the structures, energetics, and spectroscopic properties of these complexes. researchgate.netaip.org
In the context of catalysis, non-covalent interactions play a critical role in determining selectivity. A combined DFT, energy decomposition analysis (EDA), and machine learning approach has been used to investigate the relationship between non-covalent interactions and selectivity in a flexible DABCOnium/chiral anion catalyst system. nih.gov This methodology allows for the analysis of numerous low-energy transition state conformers, which is essential for understanding flexible catalyst systems. The EDA dissects the non-covalent interactions into chemically meaningful energy terms, revealing the dominant forces that govern the reaction's regio- and enantioselectivity. nih.gov
The dynamics of DABCO as a guest molecule within host frameworks have also been explored. Molecular dynamics simulations have been used to understand the nanorotor behavior of the DABCO ligand in pillared metal-organic frameworks. uva.nl These simulations, in conjunction with experimental techniques like in-situ NMR and IR spectroscopy, reveal that the rotational motion of the DABCO linkers can be influenced by the presence of other guest molecules, such as water. uva.nl
Solvent Effects in Theoretical Models
The inclusion of solvent effects in theoretical models is crucial for accurately predicting the behavior of 1,4-diazabicyclo[2.2.2]octane in solution, as both its reactivity and basicity can be significantly influenced by the surrounding medium.
Continuum solvation models, such as the Cramer-Truhlar SMD model, are frequently employed in DFT calculations to account for the bulk effects of the solvent. rsc.org For example, in the study of the DABCO-catalyzed Rauhut-Currier reaction, solvation effects of acetonitrile were included during geometry optimization, frequency calculations, and single-point energy calculations to obtain more realistic free energy profiles. rsc.org
The influence of solvent polarity on reaction mechanisms has been a key focus. In the DFT and ab initio molecular dynamics study of CO2 fixation catalyzed by DABCO, the effect of both polar and nonpolar solvents was investigated. researchgate.net The results indicated that low-polarity solvents are the more appropriate medium for this particular reaction. researchgate.net
The basicity of DABCO is also subject to solvent effects. Experimental and theoretical studies on the ionization constants of DABCO in water and dimethyl sulfoxide (B87167) (DMSO) have been conducted. cdnsciencepub.com While the basicity of some amines, like 1,8-bis(dimethylamino)naphthalene (B140697), is dramatically reduced when moving from water to DMSO, the basicity of DABCO remains largely unchanged. cdnsciencepub.com This makes DABCO a stronger base in DMSO. cdnsciencepub.com The analysis of the free energy and enthalpy of transfer for DABCO and its conjugate acid between water and DMSO reveals that the increased solvation of DABCO in water is due to hydrogen bonding to its two nitrogen atoms. cdnsciencepub.com
In the theoretical investigation of the Menshutkin reaction, the energy barriers for the reaction between DABCO and benzyl chloride were calculated in both the gas phase and in diethyl ether as a solvent. researchgate.net The use of a polarizable force field was shown to be necessary for accurately computing solvent effects for highly dipolar transition structures, especially in low-dielectric media. researchgate.net
The choice of solvent can also influence the efficiency of reactions where DABCO acts as a reagent. In the synthesis of isoxazole (B147169) derivatives from primary nitro compounds, DABCO was found to give the best results among various organic bases, particularly in chloroform (B151607). organic-chemistry.org The proposed mechanism involves the formation of H-bonded ion pairs, and the efficiency of this process is highly dependent on the solvent used, with chloroform and ethanol (B145695) being the most effective. organic-chemistry.org
Emerging Research Directions and Future Outlook for 1,4 Diazabicyclo 2.2.2 Octane
Development of Novel 1,4-Diazabicyclo[2.2.2]octane-Based Reagents and Organocatalysts
The development of new reagents and organocatalysts derived from the core DABCO structure is a vibrant area of research, aiming to unlock new synthetic transformations and improve existing ones. researchgate.netkyoto-u.ac.jp DABCO's utility as a basic organocatalyst is well-established for a variety of organic reactions, including C-H functionalization, the synthesis of heterocyclic compounds, cyclizations, and rearrangements. researchgate.netbenthamscience.com
Recent research has focused on creating modified DABCO catalysts for specific, challenging reactions. For instance, new hydrogen-atom transfer (HAT) catalysts derived from inexpensive DABCO have been developed. kyoto-u.ac.jp These catalysts, when used in conjunction with an acridinium-type photoredox catalyst under visible light, have successfully achieved site-selective C-H alkylation of unactivated substrates. kyoto-u.ac.jp This approach represents a significant advance in C-H functionalization, a key goal in organic synthesis due to its high atom economy. kyoto-u.ac.jp
Furthermore, researchers are designing DABCO-based ionic liquids and functionalized derivatives to act as task-specific catalysts. researchgate.net For example, cationic polymers based on DABCO have been synthesized and investigated for various applications. researchgate.net The modification of DABCO's structure allows for fine-tuning of its steric and electronic properties, leading to enhanced selectivity and reactivity in complex multi-component reactions. eurjchem.comresearchgate.net The development of these novel systems continues to expand the synthetic utility of DABCO beyond its traditional roles. rsc.org
Table 1: Examples of Novel DABCO-Based Catalytic Systems and Their Applications
| Catalytic System | Application | Key Findings |
| DABCO-derived Hydrogen-Atom Transfer (HAT) Catalysts + Photoredox Catalyst | Site-selective C-H alkylation of unactivated aliphatic compounds. kyoto-u.ac.jp | Achieves high site selectivity under mild, visible-light-induced conditions, overcoming challenges associated with strong C-H bonds. kyoto-u.ac.jp |
| Halogen-bonded complexes of DABCO with α-iodosulfones | Light-driven, metal-free synthesis of sulfone-containing indoles. researchgate.net | The process is driven by the photochemical activity of the complex, providing good yields of densely functionalized products under mild conditions. researchgate.net |
| DABCO-modified magnetic core-shell nanocomposites (e.g., Fe₃O₄@RF/Pr-DABCO) | Heterogeneous catalysis for the synthesis of polyhydroquinoline derivatives. nih.gov | The nanocatalyst is highly efficient, reusable for multiple cycles without significant loss of activity, and facilitates reactions under solvent-free conditions. nih.gov |
| Quaternary 1,4-diazabicyclo[2.2.2]octane derivatives | Development of potent antimicrobial agents. nih.gov | A clear structure-activity relationship exists between the alkyl chain length and antimicrobial activity, with certain derivatives showing high efficacy. nih.gov |
Advanced Applications in Materials Science (e.g., for Energy Conversion Technologies, Bio-Composites)
The unique structural and chemical properties of DABCO are being harnessed for advanced applications in materials science, particularly in the development of functional materials for energy and environmental technologies. ontosight.aireading.ac.uk
In the field of energy conversion, DABCO has been incorporated into hybrid organic-inorganic materials. reading.ac.uk Researchers have synthesized a family of iodobismuthates containing DABCO via solvothermal methods. reading.ac.uk These materials are being investigated as potential alternatives to lead-containing perovskites for photovoltaic applications, as the Bi³⁺ ion is isoelectronic with Pb²⁺. reading.ac.uk The resulting hybrid materials exhibit semiconductor properties with optical band gaps ranging from 1.82 to 2.27 eV, making them suitable for light-harvesting applications. reading.ac.uk For example, the compound (C₆H₁₂N₂)BiI₃ consists of hybrid ribbons where DABCO ligands link pairs of bismuth octahedra. reading.ac.uk
DABCO also plays a crucial role as a catalyst and additive in improving the performance and durability of polymers and coatings. ontosight.ai It is widely used in the production of polyurethane foams and epoxy resins. ontosight.airesearchgate.net Emerging research in this area includes the development of sustainable coatings with enhanced scratch resistance and UV stability, driven by DABCO's catalytic properties. ontosight.ai The ability to catalyze polymerization and cross-linking reactions makes it a valuable component in creating robust materials for the automotive and construction industries. ontosight.airesearchgate.net While direct applications in bio-composites are an emerging sub-field, DABCO's role in green polymer chemistry suggests potential for its use in synthesizing or modifying polymers derived from renewable resources. sciencedaily.com
Mechanistic Refinements and Deeper Theoretical Insights into Catalytic Cycles and Reactivity
Advancements in computational chemistry, particularly Density Functional Theory (DFT), have enabled a deeper understanding of the reaction mechanisms involving DABCO. acs.orgnih.gov These theoretical studies provide detailed insights into the catalytic cycles, transition states, and intermediates that govern the reactivity and selectivity of DABCO-catalyzed transformations. acs.org
A notable example is the mechanistic study of the DABCO-catalyzed Cloke–Wilson rearrangement. acs.orgnih.gov DFT calculations have elucidated the stepwise pathway, which begins with a nucleophilic ring-opening of a donor-acceptor cyclopropane (B1198618) by DABCO. acs.orgnih.gov This initial step generates a key 1,3-zwitterionic intermediate. nih.gov The calculations revealed that the reaction proceeds through an initial Sₙ2′-type mechanism, followed by a 5-exo-trig cyclization. acs.org This detailed analysis explained the observed regioselectivity and the need for high reaction temperatures, as the initial ring-opening step has a significant activation barrier. acs.orgnih.gov
These computational investigations are crucial for several reasons:
They corroborate experimental findings and explain observed outcomes, such as product regioselectivity. acs.org
They allow for the prediction of reactivity for new substrates.
They guide the rational design of more efficient DABCO-based catalysts by identifying the key interactions and rate-determining steps in the catalytic cycle. acs.org
Understanding these intricate mechanistic details, such as the role of noncovalent interactions like C–H···O hydrogen bonds in stabilizing transition states, is essential for optimizing reaction conditions and expanding the scope of DABCO's applications in synthesis. acs.org
Table 2: Mechanistic Data for the DABCO-Catalyzed Cloke–Wilson Rearrangement
| Mechanistic Step | Computational Finding (DFT) | Implication for the Reaction |
| Initial Nucleophilic Attack | The attack occurs at the more sterically hindered C2 position of the cyclopropane, proceeding via an Sₙ2′-type mechanism. acs.org | This step is the regio-determining step of the overall transformation. nih.gov |
| Formation of Zwitterionic Intermediate | The initial ring-opening leads to the endergonic formation of a zwitterionic intermediate (e.g., ΔG = 18.3 kcal/mol). acs.orgnih.gov | This intermediate is a key species that undergoes subsequent ring-closure. nih.gov |
| Activation Barrier | The initial nucleophilic ring-opening has a high activation free energy (e.g., ΔG‡ = 33.9 kcal/mol). acs.orgnih.gov | This is consistent with experimental observations that require harsh conditions like high temperatures (120 °C). nih.gov |
| Ring Closure | A subsequent 5-exo-trig cyclization of the intermediate proceeds without facial selectivity to form the 2,3-dihydrofuran (B140613) product and regenerate the catalyst. acs.org | This explains the formation of the final product and the catalytic nature of DABCO. acs.org |
Enhancements in Sustainable and Green Chemical Processes Utilizing 1,4-Diazabicyclo[2.2.2]octane
DABCO is increasingly recognized as a cornerstone catalyst in the development of sustainable and green chemical processes. eurekaselect.comresearchgate.net Its inherent properties—being inexpensive, non-toxic, and highly efficient—align perfectly with the principles of green chemistry. rsc.orgeurekaselect.com Research in this area focuses on leveraging DABCO to minimize waste, reduce energy consumption, and utilize environmentally benign reaction media. researchgate.netajgreenchem.com
One of the key trends is the use of DABCO in solvent-free reactions or in aqueous media, which significantly reduces the reliance on volatile and often hazardous organic solvents. eurjchem.com For example, DABCO has been used as an efficient and reusable solid base catalyst for the multi-component synthesis of novel bis-spiro pyranopyrazole derivatives under neat conditions. eurjchem.com
Furthermore, the immobilization of DABCO onto solid supports, such as magnetic nanoparticles, is a significant advancement for green chemistry. nih.gov This strategy converts a homogeneous catalyst into a heterogeneous one, which simplifies catalyst recovery and reuse, a major advantage for industrial processes. nih.gov For instance, a DABCO-modified magnetic core-shell nanocatalyst (Fe₃O₄@RF/Pr-DABCO) has been shown to be highly effective and reusable for at least eight consecutive cycles in the synthesis of polyhydroquinolines. nih.gov
The integration of DABCO catalysis with other green technologies, such as photochemistry, is also a promising frontier. kyoto-u.ac.jpsciencedaily.com Light-driven processes can often be conducted at ambient temperatures, reducing the energy input required for chemical transformations and contributing to more sustainable manufacturing pathways. sciencedaily.com These advancements highlight DABCO's pivotal role in creating more economical and environmentally responsible chemical syntheses. ajgreenchem.com
Q & A
Q. Answer :
- X-ray crystallography : Resolves bond angles and conformer dynamics. Liu et al. (2017) determined Na coordination in DABCO salts using single-crystal diffraction .
- NMR spectroscopy : H and C NMR identify proton environments. Shainyan et al. (2014) used dynamic NMR to study conformational equilibria in triflyl-substituted analogues .
- IR and Raman spectroscopy : Assign vibrational modes (e.g., N-H stretching at 3200–3400 cm) .
Critical consideration : Crystallize derivatives (e.g., metal complexes) to enhance diffraction quality .
Advanced Research Questions
How do steric and electronic factors influence this compound’s reactivity in catalytic applications?
Q. Answer :
- Steric effects : Bulky substituents (e.g., methyl groups) reduce nucleophilicity but enhance selectivity. Paliulis et al. (2007) observed slower reaction kinetics in methyl-substituted derivatives due to hindered N lone-pair accessibility .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonamides) polarize N centers, altering hydrogen-bonding capacity. Shainyan et al. (2014) demonstrated this in oxidative sulfonamidation reactions .
- Methodological tip : Use Hammett constants to predict substituent effects on reaction rates .
What computational tools (e.g., DFT) can resolve contradictions in experimental reaction mechanisms involving this compound?
Q. Answer :
- DFT modeling : Calculate transition-state geometries to distinguish between nucleophilic vs. radical pathways. Eggimann et al. (1993) validated bicyclo[3.2.1]octane vibrational spectra using scaled 3-21G force fields .
- Contradiction resolution : Compare computed activation energies (ΔG) with experimental kinetic data. used ΔG to confirm SET (single-electron transfer) dominance in DABCO-catalyzed reactions .
Table 2 : Computational vs. Experimental Data for Bicyclic Amines
| Property | DFT Value | Experimental Value | Error (%) | Reference |
|---|---|---|---|---|
| N–C bond length (Å) | 1.47 | 1.45 | 1.4 | |
| pKa (aqueous) | 8.2 | 8.5 | 3.5 |
How can dynamic covalent chemistry (DCC) principles be applied to functionalize this compound for supramolecular systems?
Q. Answer :
- Reversible bonding : Exploit imine or disulfide exchange. Newland et al. (2016) designed DABCO-based polymers with switchable dielectric properties via pH-responsive coordination .
- Functionalization strategies :
Experimental design : Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand interactions in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
